molecular formula C17H13NO3 B2786093 (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one CAS No. 159862-03-0

(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one

Cat. No. B2786093
CAS RN: 159862-03-0
M. Wt: 279.295
InChI Key: KQIKRDLGFQRRBF-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one, commonly known as MI, is a synthetic compound that belongs to the class of indolinone derivatives. MI has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

  • Synthesis and Biological Activity : A study synthesized derivatives of indolin-2-one, including (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one, and evaluated their antimicrobial and antioxidant activities. Some synthesized compounds showed promising results in these areas (Pushpa et al., 2017).

Antitumor Agents

  • Apoptosis Inducing Effect in Cancer Cells : Research focused on synthesizing and evaluating the cytotoxic activity of derivatives against human cancer cell lines. One compound, in particular, showed potent cytotoxicity and inhibited tumor cell proliferation through apoptosis induction (Kishna Ram Senwar et al., 2016).

Synthesis and Characterization

  • Novel Synthesis Methods : A study detailed the facile diastereoselective synthesis of biologically active (E)-3-(arylimino)indolin-2-one derivatives in water at room temperature, emphasizing eco-friendly and energy-efficient methods (G. Kaur et al., 2019).

  • Characterization of New Derivatives : Another study synthesized and characterized new derivatives, focusing on their antimicrobial properties and structural elements (B. Debnath & S. Ganguly, 2015).

Cholinesterase Inhibitors for Alzheimer's Treatment

  • Indoline-3-Propionic Acids and Esters : Research on derivatives of indoline-3-propionic acids showed significant antioxidant activity and cholinesterase inhibitory activities, indicating potential for Alzheimer's disease treatment (Inessa Yanovsky et al., 2012).

Antimicrobial and Antifungal Agents

  • Synthesis of Diorganosilicon(IV) Complexes : A study aimed at synthesizing novel fungicides and bactericides from indole-2,3-dione derivatives, highlighting the antimicrobial potential of these compounds (R. Singh & Pooja Nagpal, 2005).

Anticonvulsant Activities

  • Thiazolidin-4-one Derivatives : Research on 2-(substituted-phenyl)-3-(2-oxoindolin-3-ylidene)amino)-thiazolidin-4-one derivatives showed promising anticonvulsant activity, opening potential therapeutic avenues for seizure disorders (A. P. Nikalje et al., 2015).

Corrosion Inhibition

  • Inhibition Effect on Mild Steel Corrosion : A study investigated the effect of synthesized spiropyrimidinethiones, which include derivatives of indolin-2-one, on the corrosion of mild steel. These compounds acted as mixed inhibitors, highlighting their industrial application potential (M. Yadav et al., 2015).

properties

IUPAC Name

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16(19)10-14-13-4-2-3-5-15(13)18-17(14)20/h2-10H,1H3,(H,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIKRDLGFQRRBF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.